molecular formula C11H13NO3 B1582042 3-Nitrovalerophenone CAS No. 80460-02-2

3-Nitrovalerophenone

Cat. No. B1582042
CAS RN: 80460-02-2
M. Wt: 207.23 g/mol
InChI Key: YLQMBGMZWJYCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrovalerophenone (3-NVP) is a chemical compound that is commonly used in scientific research. It is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol. 3-NVP is a yellow crystalline solid that is soluble in organic solvents and slightly soluble in water. It has a characteristic odor and is used in a variety of applications, including chemical synthesis and as a reagent in biochemical assays.

Scientific Research Applications

Physical, Thermal, and Spectral Properties

3-Nitrovalerophenone, an organic compound, has been explored in various studies focusing on its physical, thermal, and spectral properties. For instance, a study on Nitroacetophenone (3-NAP), closely related to 3-Nitrovalerophenone, examined the impact of biofield energy treatment on its properties. This included alterations in X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and other techniques. The results indicated changes in crystallite size, melting temperature, thermal stability, and other properties, suggesting potential applications in material science and engineering (Trivedi et al., 2015).

Corrosion Inhibition

3-Nitrovalerophenone derivatives have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic mediums. A study demonstrated that 3-nitroacetophenone (3-NA) acts as an efficient corrosion inhibitor. It was found to increase with inhibitor concentration, showing potential for use in industrial applications to prevent metal corrosion (Ibrahim et al., 2022).

Neuroprotective Effects

Several studies have looked into the neuroprotective effects of compounds similar to 3-Nitrovalerophenone. For example, 3-Nitropropionic acid (3-NP) has been used to mimic Huntington's disease in animals. The research explored protective strategies against 3-NP induced neurotoxicity, indicating a potential avenue for developing treatments for neurodegenerative diseases (La Fontaine et al., 2000).

Methane Emission Reduction in Dairy Cows

In the field of agricultural science, a substance related to 3-Nitrovalerophenone, 3-nitrooxypropanol (3-NOP), has been studied for its effects on methane emission in dairy cows. Research found that 3-NOP significantly decreased methane emissions without affecting the cows' milk production, suggesting its use in reducing greenhouse gas emissions from livestock (Melgar et al., 2019).

properties

IUPAC Name

3-nitro-1-phenylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-10(12(14)15)8-11(13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQMBGMZWJYCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)C1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341090, DTXSID001002158
Record name 3-Nitrovalerophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-1-phenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrovalerophenone

CAS RN

80460-02-2, 81729-27-3
Record name 3-Nitrovalerophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-1-phenylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITROVALEROPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrovalerophenone
Reactant of Route 2
Reactant of Route 2
3-Nitrovalerophenone
Reactant of Route 3
3-Nitrovalerophenone
Reactant of Route 4
Reactant of Route 4
3-Nitrovalerophenone
Reactant of Route 5
Reactant of Route 5
3-Nitrovalerophenone
Reactant of Route 6
3-Nitrovalerophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.